Tetramethylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Phase-Transfer Catalysis: TMAB acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents) in various organic reactions. This enables reactions that wouldn't be possible under normal conditions. Source: [Lewis, G. P. (1990). Phase transfer catalysis by quaternary ammonium salts and related compounds. Chemical Society Reviews, 19(1), 1-20.

- Ion-Pair Extraction: TMAB forms ion pairs with various anionic species, allowing for their efficient extraction from aqueous solutions into organic solvents. This technique is used for analytical purposes and purification of specific compounds. Source: [McCormick, L. J. (1975). Ion pair extraction of inorganic anions. Analytical Chemistry, 47(1), 225-233.

Electrochemistry:

- Supporting Electrolyte: TMAB is commonly used as a supporting electrolyte in electrochemical experiments due to its high solubility in various organic solvents and its inertness towards most electrochemical reactions. It helps maintain ionic conductivity without interfering with the target analytes. Source: [Bard, A. J., & Faulkner, L. R. (2001). Electrochemical methods: Fundamentals and applications (Vol. 2). John Wiley & Sons.

- Ionic Liquid Formation: TMAB can be combined with specific anions to form ionic liquids, which are salts with melting points below 100°C. These ionic liquids have unique properties such as high conductivity and tunable polarity, making them valuable for various electrochemical applications like electrodeposition and energy storage research. Source: [Seddon, W. A. (1997). Ionic liquids for clean technology. Green Chemistry, 1(1), 35-46.

Material Science:

- Polyelectrolyte Synthesis: TMAB can be used as a counterion during the synthesis of polyelectrolytes, which are polymers containing charged groups along their backbone. The specific properties of the resulting polyelectrolyte can be tailored by the choice of counterion, including TMAB. Source: [Bhattacharya, A., & Gupta, A. K. (2008). Synthesis and properties of polyelectrolytes for drug delivery. Pharmaceutical Research, 25(12), 2865-2879.:

- Surfactant Applications: TMAB can act as a cationic surfactant, influencing the surface properties of materials. This can be utilized in various applications, such as modifying the wettability of surfaces or facilitating the assembly of specific materials. Source: [Holmberg, K., Lindman, B., & Jonsson, B. (2003). Surfactants and polymers in aqueous solution (Vol. 1). John Wiley & Sons.

Tetramethylammonium bromide is a quaternary ammonium compound with the molecular formula . It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is often used as a phase-transfer catalyst, facilitating the transfer of a reactant from one phase into another, which is particularly useful in organic synthesis and

- TMAB can be irritating to the skin, eyes, and respiratory system [].

- It is important to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

Further Information

TMAB is a versatile compound used in various scientific research applications. Here are some examples:

- Template for material synthesis: TMAB can be used as a template or structure-directing agent in the synthesis of certain materials like zeolites.

- Biological studies: TMAB has been used in studies of ion transport across membranes and as a model compound for investigating interactions between cations and biological molecules.

- Bromination Reactions: It can be used in bromination processes, where it acts as a source of bromide ions. For example, it can facilitate the bromination of aromatic compounds in the presence of bromine .

- Oxidation Reactions: Tetramethylammonium bromide has been reported to catalyze the oxidation of organic sulfides to sulfoxides using oxidizing agents like o-iodoxybenzoic acid .

- Phase-Transfer Catalysis: It enhances the reaction rates of nucleophilic substitutions by transferring reactants between aqueous and organic phases, making it invaluable in synthetic organic chemistry .

Tetramethylammonium bromide exhibits biological activity primarily through its interaction with ion channels. It has been studied for its ability to block potassium channels in various tissues, which has implications for pharmacological research. Although it was once explored for clinical applications as a ganglionic blocking agent, its use as a drug has become obsolete due to safety concerns and the development of more effective alternatives .

Several methods exist for synthesizing tetramethylammonium bromide:

- Reaction of Trimethylamine with Bromomethane: A common laboratory method involves reacting trimethylamine with monobromomethane in an alcoholic solvent. The reaction proceeds as follows:This method typically requires careful control of temperature and stoichiometry to maximize yield .

- Alternative Methods: Other methods include using tetramethylammonium hydroxide and hydrobromic acid, where the hydroxide reacts with the acid to form tetramethylammonium bromide and water .

Tetramethylammonium bromide is utilized in various fields:

- Organic Synthesis: It serves as a phase-transfer catalyst, enhancing reaction efficiency in multi-phase systems.

- Analytical Chemistry: Often used in polarographic analysis due to its ability to form stable ion pairs with various analytes.

- Biological Research: Employed in studies involving ion channels and cellular physiology due to its blocking properties on potassium channels .

Research indicates that tetramethylammonium bromide interacts significantly with biological membranes and ion channels. Its ability to block potassium channels has been extensively studied, providing insights into its pharmacological potential and toxicity profiles. The compound's interactions can lead to alterations in cellular excitability and neurotransmission, which are critical areas of research in neuropharmacology .

Tetramethylammonium bromide shares similarities with other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tetraethylammonium bromide | C8H20NBr | Larger alkyl groups; used similarly but less soluble |

| Tetrabutylammonium bromide | C16H36NBr | Bulkier structure; often used in extraction processes |

| Trimethylbenzylammonium chloride | C10H14NCl | Aromatic substitution; different solubility profile |

Tetramethylammonium bromide is unique due to its smaller size and higher solubility in water compared to larger quaternary ammonium compounds. This property makes it particularly effective as a phase-transfer catalyst in aqueous reactions .

Tetramethylammonium bromide ([N(CH₃)₄]⁺Br⁻) is synthesized via the quaternization of trimethylamine (N(CH₃)₃) with methyl bromide (CH₃Br). The reaction proceeds through a nucleophilic substitution mechanism, where the lone pair on trimethylamine attacks the electrophilic carbon in methyl bromide, forming a tetrahedral intermediate that collapses to release bromide ions. The stoichiometric equation is:

$$ \text{N(CH}3\text{)}3 + \text{CH}3\text{Br} \rightarrow \text{[N(CH}3\text{)}_4]^+\text{Br}^- $$

This reaction is highly exothermic, requiring controlled conditions to prevent side reactions such as over-alkylation or decomposition. Stoichiometric optimization studies indicate a 1:1 molar ratio of trimethylamine to methyl bromide, though excess methyl bromide (up to 1.2 equivalents) is often used to drive the reaction to completion.

Solvent and Temperature Optimization

Ethanol and acetonitrile are common solvents due to their ability to dissolve both reactants and stabilize ionic intermediates. Ethanol is preferred for its low cost and ease of removal during purification. Temperature plays a critical role: reactions conducted at 25–40°C yield 85–95% product, while temperatures above 50°C risk thermal degradation of trimethylamine.

Table 1: Solvent and Temperature Effects on Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 25 | 85 |

| Ethanol | 40 | 95 |

| Acetonitrile | 30 | 92 |

Purification Techniques (Ethyl Acetate Refinement)

Post-synthesis purification involves recrystallization from ethyl acetate. The crude product is dissolved in ethyl acetate at a 1.5:2 (w/w) ratio, heated to reflux, and cooled to induce crystallization. This method removes unreacted trimethylamine and methyl bromide residues, yielding >99% purity. Vacuum drying at 50°C ensures residual solvent removal without decomposing the product.

Comparative Synthesis Methodologies (Chloride vs. Bromide Systems)

Tetramethylammonium bromide synthesis differs from its chloride counterpart in reactivity and kinetics. Methyl bromide’s higher leaving-group ability (compared to methyl chloride) accelerates quaternization, reducing reaction time from 24 hours (chloride) to 3–5 hours (bromide). However, methyl bromide’s toxicity and cost necessitate stricter handling protocols.

Table 2: Chloride vs. Bromide Synthesis Parameters

| Parameter | Chloride System | Bromide System |

|---|---|---|

| Reaction Time (h) | 24 | 3–5 |

| Yield (%) | 75–85 | 90–97 |

| Byproduct Formation | Moderate | Low |

Industrial-Scale Production Challenges and Innovations

Scaling up tetramethylammonium bromide production faces challenges:

- Methyl Bromide Handling: Its volatility and toxicity require closed-loop systems to prevent emissions.

- Heat Management: Exothermic reactions demand jacketed reactors with precise cooling.

- Solvent Recovery: Ethanol and ethyl acetate are recycled via distillation, reducing waste and costs.

Recent innovations include continuous-flow reactors, which improve heat dissipation and reaction consistency, and catalytic systems that reduce methyl bromide usage by 20% without compromising yield.

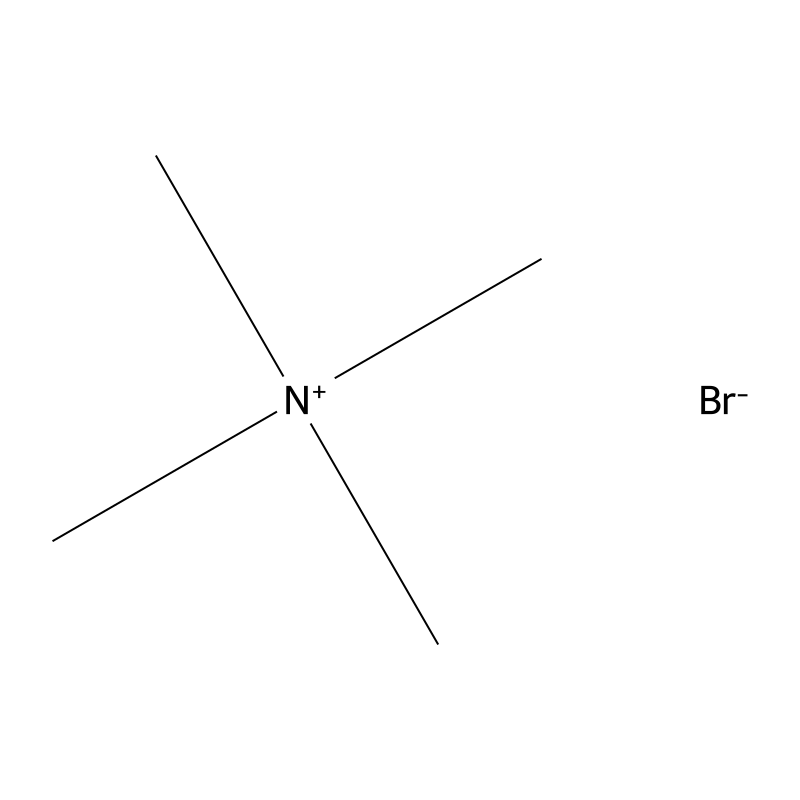

Tetramethylammonium bromide represents the simplest quaternary ammonium bromide salt, characterized by its distinctive ionic structure comprising a tetramethylammonium cation and a bromide anion [1] [4]. The compound possesses the molecular formula C₄H₁₂BrN with a molecular weight of 154.05 grams per mole [1] [2] [36]. The Chemical Abstracts Service registry number for this compound is 64-20-0, and its International Union of Pure and Applied Chemistry Standard InChI Key is DDFYFBUWEBINLX-UHFFFAOYSA-M [1] [5].

The tetramethylammonium cation exhibits a tetrahedral geometry with the nitrogen atom positioned at the center, surrounded by four methyl groups [39]. This structural arrangement places the nitrogen atom in a quaternary ammonium configuration, bearing a permanent positive charge [39]. The carbon-nitrogen bond lengths in the tetramethylammonium ion are typically 1.481 angstroms, with carbon-nitrogen-carbon bond angles maintaining the characteristic tetrahedral geometry [7]. The cation is isoelectronic with neopentane, sharing similar spatial arrangements but differing in charge distribution [39].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₁₂BrN | [1] [2] [36] |

| Molecular Weight (g/mol) | 154.05 | [1] [2] [36] |

| Chemical Abstracts Service Registry Number | 64-20-0 | [1] [5] |

| Simplified Molecular Input Line Entry System | [Br⁻].CN⁺(C)C | [1] [3] [36] |

| InChI Key | DDFYFBUWEBINLX-UHFFFAOYSA-M | [1] [5] [36] |

| Carbon-Nitrogen Bond Length (Å) | 1.481 | [7] |

The crystalline structure of tetramethylammonium bromide has been investigated through X-ray diffraction studies, revealing its solid-state packing arrangements [32]. The compound crystallizes in a cubic system with specific lattice parameters that reflect the ionic nature of the material [32]. The bromide anion interacts with the tetramethylammonium cation through electrostatic forces, with the anion positioned to optimize charge-charge interactions while minimizing steric hindrance [32].

Bonding characteristics within the tetramethylammonium cation involve carbon-nitrogen single bonds with sp³ hybridization at the nitrogen center [37]. The four methyl groups create significant steric hindrance around the central nitrogen atom, which influences the compound's physical and chemical properties [37]. This steric environment affects ion-pairing behavior and interactions with solvent molecules in solution [37].

Thermal Properties (Melting/Boiling Points, Phase Transitions)

Tetramethylammonium bromide exhibits distinctive thermal behavior characterized by high thermal stability and well-defined phase transition temperatures [3] [8] [9]. The compound demonstrates a melting point exceeding 300 degrees Celsius, indicating strong intermolecular forces within the crystalline lattice [3] [8] [9] [14]. The boiling point surpasses 360 degrees Celsius, reflecting the ionic nature of the compound and the substantial energy required for complete vaporization [8] [9].

Thermal decomposition of tetramethylammonium bromide occurs at approximately 230 degrees Celsius, which is significantly lower than the melting point [13]. This decomposition temperature represents the onset of chemical breakdown rather than simple phase transitions, indicating that the compound undergoes thermal degradation before reaching its theoretical boiling point under normal atmospheric conditions [13].

| Thermal Property | Temperature (°C) | Reference |

|---|---|---|

| Melting Point | >300 | [3] [8] [9] [14] |

| Boiling Point | >360 | [8] [9] |

| Decomposition Temperature | 230 | [13] |

| Heat Capacity at 298.15 K (J/mol·K) | 161.67 | [34] [35] |

| Standard Entropy at 298.15 K (J/mol·K) | 200.79 | [34] [35] |

Calorimetric studies have provided detailed thermodynamic data for tetramethylammonium bromide across various temperature ranges [34] [35]. The heat capacity at constant pressure at 298.15 Kelvin measures 161.67 joules per mole per Kelvin, indicating the compound's thermal energy storage capacity [34] [35]. The standard entropy at 298.15 Kelvin equals 200.79 joules per mole per Kelvin, reflecting the degree of molecular disorder in the crystalline state [34] [35].

Unlike its chloride analog, tetramethylammonium bromide does not exhibit observable phase transitions in the temperature range from 5 to 350 Kelvin [35]. This absence of phase transitions contrasts with tetramethylammonium chloride, which shows two distinct transitions at 75.76 Kelvin and 184.85 Kelvin [35]. The thermal stability of the bromide salt suggests a more uniform crystalline structure without significant polymorphic transformations [35].

The bulk density of tetramethylammonium bromide is reported as 450 kilograms per cubic meter, which influences its thermal conductivity and heat transfer properties [8]. Temperature-dependent studies indicate that the compound maintains structural integrity across a wide temperature range, making it suitable for applications requiring thermal stability [34] [35].

Solubility and Hygroscopic Behavior

Tetramethylammonium bromide demonstrates exceptional solubility in water, with a solubility of 55 grams per 100 grams of water at 20 degrees Celsius [13]. This high aqueous solubility reflects the ionic nature of the compound and the favorable hydration of both the tetramethylammonium cation and bromide anion [13]. The compound readily dissolves in polar solvents while showing limited solubility in non-polar media [13] [14].

Solubility studies across various solvents reveal significant variations in dissolution behavior [13]. In methanol at 25 degrees Celsius, the solubility reaches 4.32 grams per 100 grams of solvent, demonstrating good compatibility with alcoholic media [13]. Ethanol shows reduced solubility compared to methanol, with the compound being only sparingly soluble in this medium [13] [14].

| Solvent | Temperature (°C) | Solubility (g/100g solvent) | Reference |

|---|---|---|---|

| Water | 20 | 55.0 | [13] |

| Methanol | 25 | 4.32 | [13] |

| Ethanol | 25 | Sparingly soluble | [13] [14] |

| Acetonitrile | 25 | 0.22 | [13] |

| Chloroform | 25 | 0.0057 | [13] |

| 1-Butanol | 25 | 0.062 | [13] |

| Diethyl ether | 25 | Insoluble | [13] [14] |

Aprotic solvents show markedly different solubility patterns, with acetonitrile dissolving 0.22 grams per 100 grams of solvent at 25 degrees Celsius [13]. Chloroform exhibits very limited solubility at 0.0057 grams per 100 grams of solvent, while diethyl ether shows complete insolubility [13] [14]. These solubility trends correlate with solvent polarity and the ability to stabilize ionic species through solvation [13].

Tetramethylammonium bromide exhibits pronounced hygroscopic behavior, readily absorbing moisture from atmospheric conditions [2] [14] [31]. This hygroscopic nature necessitates careful storage under controlled humidity conditions to prevent water uptake and potential degradation [2] [14] [31]. The compound's affinity for water stems from the ionic character and the ability of water molecules to form hydrogen bonds with the bromide anion while providing favorable solvation for the tetramethylammonium cation [14].

The hygroscopic behavior influences the compound's physical appearance and handling characteristics [14]. Exposure to ambient moisture can lead to clumping and changes in flow properties, requiring storage under inert gas atmospheres or in desiccated environments [2] [31]. The water absorption capacity and rate depend on relative humidity levels and temperature conditions [14].

Density, Viscosity, and Rheological Characteristics

Tetramethylammonium bromide possesses a density of 1.56 grams per cubic centimeter, indicating a relatively dense crystalline structure typical of ionic compounds [8] [9] [14]. This density value reflects the close packing of ions in the solid state and the significant atomic mass contribution from the bromide anion [8] [9] [14]. The bulk density, measured at 450 kilograms per cubic meter, provides information relevant to powder handling and storage applications [8].

Viscosity measurements of tetramethylammonium bromide in aqueous solutions reveal concentration-dependent behavior characteristic of ionic electrolytes [20] [21]. Studies conducted at 298.15 Kelvin show viscosity values ranging from 0.0010 to 0.0015 Pascal seconds across various concentration ranges [20]. The viscosity increases with increasing salt concentration due to enhanced ion-ion interactions and changes in solution structure [20].

| Concentration Range (mol/kg) | Viscosity (Pa·s) | Temperature (K) | Reference |

|---|---|---|---|

| 0.0000 - 0.2505 | 0.0010 | 298.15 | [20] |

| 0.4992 - 1.0009 | 0.0010 - 0.0011 | 298.15 | [20] |

| 1.0002 - 1.5007 | 0.0011 - 0.0012 | 298.15 | [20] |

| 1.4999 - 1.9995 | 0.0011 - 0.0012 | 298.15 | [20] |

Temperature effects on viscosity follow Arrhenius-type behavior, with viscosity decreasing as temperature increases [22]. At 303.15 Kelvin, viscosity values decrease to approximately 0.0008 Pascal seconds for dilute solutions, while at 313.15 Kelvin, values further decrease to 0.0007 Pascal seconds [20]. This temperature dependence reflects the enhanced molecular motion and reduced intermolecular interactions at elevated temperatures [22].

Rheological studies of tetramethylammonium bromide solutions in mixed solvent systems demonstrate complex behavior influenced by solvent composition and ionic strength [20] [21]. In glycine-water mixtures, the compound exhibits minimal impact on solution viscosity at low concentrations but shows measurable effects at higher ionic strengths [20]. The rheological properties are particularly sensitive to the presence of other ionic species and polymer additives [20].

The refractive index of tetramethylammonium bromide is estimated at 1.4379, providing information about the compound's optical properties and molecular polarizability [8]. This value falls within the typical range for organic ionic compounds and reflects the electronic structure of both the cation and anion components [8].

Density measurements in aqueous solutions show linear relationships with concentration, following typical ionic solution behavior [21]. The apparent molar volumes calculated from density data provide insights into ion-solvent interactions and the hydration behavior of tetramethylammonium and bromide ions [21]. These measurements are essential for understanding solution thermodynamics and designing industrial processes involving the compound [21].

Conductivity and Ionic Mobility in Aqueous Systems

Tetramethylammonium bromide exhibits excellent electrical conductivity in aqueous solutions, characteristic of strong electrolytes that undergo complete dissociation [25] [46] [50]. The compound functions as a 1:1 electrolyte, producing equal molar concentrations of tetramethylammonium cations and bromide anions in solution [46] [50]. Conductivity measurements provide fundamental data for understanding ion transport and electrochemical applications [25] [50].

Limiting molar conductivity studies reveal that tetramethylammonium bromide approaches complete ionic dissociation in dilute aqueous solutions [46] [50]. The limiting molar conductivity represents the conductivity extrapolated to infinite dilution, where ion-ion interactions become negligible [46] [50]. Using known values for bromide ion conductivity, researchers have calculated individual ionic contributions to the overall solution conductivity [46].

Ionic mobility measurements demonstrate that tetramethylammonium cations exhibit lower mobility compared to smaller inorganic cations due to their larger hydrodynamic radius [27] [29]. The tetramethylammonium ion experiences significant hydration in aqueous solution, forming a well-defined hydration shell that influences its transport properties [29]. Molecular dynamics simulations indicate that hydration shell water molecules have reduced self-diffusion coefficients compared to bulk water [29].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Molar Conductivity Range | 0.03 - 97.6 cm²/ohm·mol | Various concentrations | [26] |

| Ion Mobility in Water | Temperature dependent | 298 K | [27] [29] |

| Diffusion Coefficient | Reduced vs. bulk water | Hydrated state | [29] |

Temperature effects on conductivity follow predictable patterns, with increased ionic mobility at elevated temperatures [25] [50]. Studies conducted at temperatures ranging from 308.15 to 318.15 Kelvin show systematic increases in limiting equivalent conductances [50]. The temperature dependence reflects enhanced thermal motion and reduced viscosity effects on ion transport [50].

Association constant measurements indicate that tetramethylammonium bromide exists primarily as free ions in aqueous solution across most concentration ranges [50] [51]. The low association constants suggest minimal ion-pair formation, consistent with the high dielectric constant of water and the relatively large size of the tetramethylammonium cation [50] [51]. This behavior contrasts with tetraalkylammonium salts having larger alkyl groups, which show increased ion-pairing tendencies [51].

Conductivity studies in mixed solvent systems reveal complex behavior dependent on solvent composition and dielectric properties [25] [50]. In acetonitrile-water mixtures, the conductivity decreases as the organic solvent fraction increases, reflecting the reduced dielectric constant and altered solvation environment [50]. These studies provide valuable data for optimizing electrolyte solutions in electrochemical applications [50].

The compound serves as an excellent supporting electrolyte in electrochemical measurements due to its high solubility, complete dissociation, and chemical stability [48]. Its use in electrochemistry enhances solution conductivity while minimizing interference with electrode reactions [48]. The tetramethylammonium cation is electrochemically inert over a wide potential range, making it suitable for various analytical applications [53].

Tetramethylammonium bromide crystallizes in the tetragonal crystal system with space group P 4/n m m :2 (space group number 129) [1]. The unit cell parameters have been precisely determined through single-crystal X-ray diffraction analysis at 150 K, revealing lattice constants of a = b = 7.659 ± 0.0003 Å and c = 5.4566 ± 0.0002 Å, with all angles equal to 90° [1]. The unit cell volume is 320.09 ± 0.02 ų, accommodating the molecular formula C₄H₁₂BrN with a molecular weight of 154.049 g/mol [2] [1].

The crystal packing arrangement exhibits a highly ordered structure where the tetramethylammonium cations are positioned in a tetrahedral coordination environment [1]. The bromide anions are distributed throughout the lattice, creating electrostatic interactions that stabilize the overall crystal structure. The relatively compact unit cell reflects the efficient packing of the quaternary ammonium cations and bromide counterions [1].

Lattice dynamics studies have revealed that tetramethylammonium bromide exhibits remarkable thermal stability compared to its chloride analog [3]. Unlike tetramethylammonium chloride, which undergoes two distinct phase transitions at 75.76 K and 184.85 K, tetramethylammonium bromide shows no anomalous behavior in the temperature range from 5 K to 350 K [3]. This absence of phase transitions indicates that the molecular packing and lattice dynamics remain stable across a wide temperature range, suggesting strong intermolecular interactions that maintain structural integrity [3].

The heat capacity measurements demonstrate smooth, monotonic behavior without the sharp peaks or lambda-type anomalies characteristic of phase transitions [3]. At 298.15 K, the molar heat capacity is 38.64 cal mol⁻¹ K⁻¹, with corresponding entropy and free energy function values of 47.99 and -25.36 cal mol⁻¹ K⁻¹, respectively [3]. These thermodynamic parameters reflect the ordered nature of the crystal lattice and the absence of significant molecular disorder or reorientational motion that would typically manifest as phase transitions [3].

Charge-Transfer Complexes with Carbon Tetrabromide Interactions

Tetramethylammonium bromide forms distinctive charge-transfer complexes with carbon tetrabromide in a 1:2 stoichiometric ratio (tetramethylammonium bromide:carbon tetrabromide), creating a molecular complex with the empirical formula C₆H₁₂Br₉N [4]. This charge-transfer complex crystallizes in the cubic crystal system with space group F m -3 m (space group number 225), representing a face-centered cubic structure with high symmetry [4].

The unit cell parameters of the charge-transfer complex are significantly larger than those of pure tetramethylammonium bromide, with a = b = c = 12.185 ± 0.0003 Å and a cell volume of 1809.16 ± 0.08 ų [4]. These dimensions reflect the accommodation of both the tetramethylammonium bromide and carbon tetrabromide components within the crystal lattice. The structure determination was performed at 123 ± 2 K using molybdenum Kα radiation (λ = 0.71073 Å) [4].

The charge-transfer nature of this complex arises from the electron-donating properties of the bromide anion and the electron-accepting characteristics of carbon tetrabromide [5] [6]. Carbon tetrabromide acts as a prototypical electron acceptor, forming intermolecular complexes with electron-rich halide anions through charge-transfer interactions [5]. The tetramethylammonium cation serves as a stabilizing counterion, facilitating the formation of robust crystalline complexes [5].

Structural analysis reveals that the complex exhibits disorder, as indicated in the crystallographic data [4]. This disorder likely involves the relative orientations of the carbon tetrabromide molecules and their interactions with the bromide anions. The face-centered cubic symmetry suggests that the charge-transfer interactions are distributed throughout the crystal lattice in a highly symmetrical manner [4].

The formation of these charge-transfer complexes demonstrates the importance of donor-acceptor interactions in crystal engineering applications [7]. The diamondoid network structure formed by the self-assembly of halide salts and carbon tetrabromide creates acentric networks with specific electronic and optical properties [7]. These complexes have been studied for their potential applications in nonlinear optical materials and electronic devices [8].

Solid-State Molecular Motion Analysis through Nuclear Magnetic Resonance and Calorimetry

Solid-state nuclear magnetic resonance studies of tetramethylammonium bromide have provided detailed insights into molecular motion and dynamics within the crystal lattice [9] [10] [11]. The ¹⁴N nuclear magnetic resonance spectra reveal moderate quadrupolar coupling constants (CQ) in the range of 26.2 kHz with an asymmetry parameter (ηQ) of 0.04 [9]. These parameters reflect the relatively symmetric environment around the nitrogen atom in the tetramethylammonium cation [9].

The quadrupolar interaction parameters are directly correlated with the deviation of carbon-nitrogen-carbon bond angles from ideal tetrahedral symmetry [9]. In tetramethylammonium bromide, the nitrogen environment maintains near-tetrahedral geometry, resulting in relatively small quadrupolar coupling constants compared to longer-chain tetraalkylammonium salts [9]. The spatial distribution of bromide counterions around the tetramethylammonium cations influences the electric field gradient tensor, affecting the observed nuclear magnetic resonance parameters [9].

⁸¹Br nuclear magnetic resonance studies have revealed quadrupolar coupling constants of approximately 6.03 MHz for tetramethylammonium bromide [9]. This value is lower than that observed for longer-chain analogs such as hexadecyltrimethylammonium bromide (8.03 MHz), reflecting the more symmetric environment of bromide anions in the tetramethylammonium salt [9]. The bromide nuclear magnetic resonance parameters show an empirical correlation with the sum of nitrogen-bromide distances raised to the power of minus three, demonstrating the sensitivity of nuclear magnetic resonance to small variations in spatial charge distribution [9].

Molecular motion analysis through nuclear magnetic resonance relaxation studies has shown that tetramethylammonium bromide exhibits restricted molecular reorientations [11] [12]. The temperature dependence of proton spin-lattice relaxation times indicates that methyl group rotation occurs on the nanosecond timescale, while overall cation reorientation is significantly slower [13]. These motional properties contribute to the thermal stability observed in calorimetric studies [3].

Calorimetric analysis through differential scanning calorimetry confirms the absence of phase transitions in tetramethylammonium bromide across the temperature range of 5-350 K [3]. The smooth heat capacity curve indicates that molecular motions do not undergo significant changes that would manifest as thermal anomalies [3]. This behavior contrasts sharply with tetramethylammonium chloride, which exhibits two distinct phase transitions attributed to ordering and reordering of the cations [3].

The combination of nuclear magnetic resonance and calorimetric data provides a comprehensive picture of molecular dynamics in tetramethylammonium bromide crystals. The restricted molecular motion, symmetric local environments, and absence of phase transitions collectively indicate a highly stable crystal structure maintained by strong electrostatic interactions between the tetramethylammonium cations and bromide anions [9] [3] [11].

Effects of Counterions on Crystal Morphology

The influence of counterions on the crystal morphology of tetramethylammonium salts has been extensively studied, revealing significant effects on crystal growth patterns, surface structure, and overall morphological characteristics [14] [15] [16]. The bromide counterion in tetramethylammonium bromide plays a crucial role in determining the final crystal morphology through its size, charge density, and specific interactions with the tetramethylammonium cations [17].

Comparative studies of tetramethylammonium halides demonstrate that the bromide ion produces distinctly different morphological characteristics compared to chloride and iodide counterions [3] [16]. Tetramethylammonium bromide crystals typically form as hard rectangular prisms, contrasting with the crystal habits observed for other halide salts [3]. This morphological preference is attributed to the specific size ratio between the tetramethylammonium cation and bromide anion, which influences the preferred growth directions and surface energies [16].

The effect of counterion size on crystal morphology is particularly evident when comparing tetramethylammonium bromide with its chloride and iodide analogs [17]. Nuclear magnetic resonance studies have shown that the quadrupolar coupling constants for both ¹⁴N and ⁸¹Br nuclei are intermediate between those observed for chloride and iodide salts, reflecting the intermediate size and polarizability of the bromide ion [9]. This intermediate character translates into specific morphological features that combine aspects of both smaller and larger halide systems [16].

Crystallization studies have revealed that tetramethylammonium bromide exhibits a tendency toward hygroscopic behavior, requiring careful handling to prevent morphological changes due to water absorption [3]. The crystal surfaces are sensitive to atmospheric moisture, which can lead to surface reconstruction and altered growth patterns. This hygroscopic character is attributed to the specific electrostatic environment created by the bromide counterions [3].

The morphological effects extend to hydrate formation, where tetramethylammonium bromide does not readily form stable hydrates under normal conditions, unlike some of its analogs [18] [14]. This behavior reflects the specific balance of electrostatic interactions and hydration energies characteristic of the bromide counterion. When hydrates do form under specialized conditions, they exhibit unique morphological features including sponge-like structures with internal porosity [19].

Surface morphology analysis through scanning electron microscopy has revealed that tetramethylammonium bromide crystals exhibit well-defined faceted surfaces with minimal surface roughness [20]. The surface structure reflects the underlying crystal symmetry, with preferential development of specific crystallographic planes. These morphological characteristics are directly influenced by the anisotropic electrostatic interactions between tetramethylammonium cations and bromide anions [20].

The effects of counterions on crystal morphology also manifest in the formation of charge-transfer complexes with electron-accepting molecules such as carbon tetrabromide [4] [7]. In these systems, the bromide counterion participates directly in charge-transfer interactions, leading to dramatic changes in crystal morphology and the formation of complex three-dimensional network structures [7]. The resulting morphologies often exhibit acentric character with specific optical and electronic properties [8].

UNII

Related CAS

GHS Hazard Statements

H300 (97.87%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant